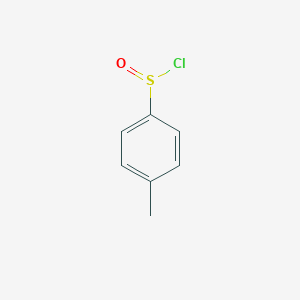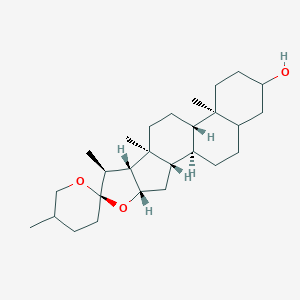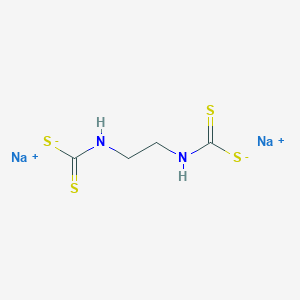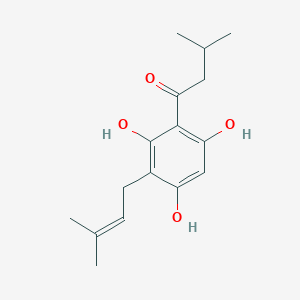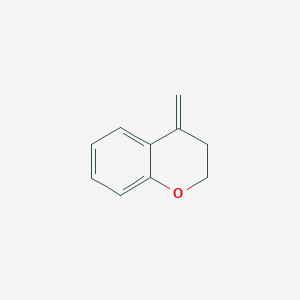
3,5-Bis(trifluormethyl)benzylbromid
Übersicht
Beschreibung
3,5-Bis(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H5BrF6 and a molecular weight of 307.03 g/mol . It is a derivative of benzyl bromide, where two trifluoromethyl groups are attached to the benzene ring at the 3 and 5 positions. This compound is known for its high reactivity and is used in various chemical syntheses and industrial applications.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(trifluoromethyl)benzyl bromide has several applications in scientific research:
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Wirkmechanismus
Target of Action
3,5-Bis(trifluoromethyl)benzyl bromide is a versatile organic intermediate . It has been used as a derivatization reagent in the detection of uracil in DNA by gas chromatography and negative chemical ionization mass spectrometry . It has also been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 . Therefore, its primary targets can be considered as uracil in DNA and neurokinin NK1 receptors.
Mode of Action
It is known that the compound can interact with its targets through covalent bonding, facilitated by the bromide group . The high electronegativity and large steric hindrance of the compound can also influence its interactions with its targets .
Biochemical Pathways
Its use in the detection of uracil in dna suggests that it may interact with nucleic acid metabolism pathways . Its role in the synthesis of a neurokinin NK1 receptor antagonist also implies involvement in neurotransmitter signaling pathways .
Result of Action
The molecular and cellular effects of 3,5-Bis(trifluoromethyl)benzyl bromide’s action depend on its specific application. In the context of DNA analysis, it aids in the detection of uracil, a component of RNA . In the synthesis of the neurokinin NK1 receptor antagonist, it contributes to the inhibition of the receptor, potentially affecting pain perception .
Action Environment
The action, efficacy, and stability of 3,5-Bis(trifluoromethyl)benzyl bromide can be influenced by various environmental factors. For instance, the compound is sensitive to heat, light, and moisture . It is recommended to handle and store the compound in a well-ventilated, cool, and dry environment . Safety precautions should be taken to avoid exposure to skin and eyes, as it can cause burns .
Biochemische Analyse
Biochemical Properties
It has been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist . This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
Exposure to fluoride compounds can result in systemic toxic effects on the heart, liver, and kidneys . It may also deplete calcium levels in the body leading to hypocalcemia and death .
Vorbereitungsmethoden
3,5-Bis(trifluoromethyl)benzyl bromide can be synthesized through several methods. One common synthetic route involves the reduction of 3,5-bis(trifluoromethyl)benzaldehyde to 3,5-bis(trifluoromethyl)benzyl alcohol, followed by bromination . The detailed steps are as follows:
Reduction: Dissolve 3,5-bis(trifluoromethyl)benzaldehyde in methanol, cool the solution in an ice bath, and add sodium borohydride slowly. Stir the mixture at room temperature for 2 hours, then evaporate the solvent to obtain 3,5-bis(trifluoromethyl)benzyl alcohol.
Bromination: Dissolve the obtained alcohol in toluene, cool the solution in an ice bath, and add triphenylphosphine and carbon tetrabromide. Stir the mixture for 2 hours, filter through diatomaceous earth, and evaporate the solvent.
Analyse Chemischer Reaktionen
3,5-Bis(trifluoromethyl)benzyl bromide undergoes various chemical reactions, primarily involving substitution reactions due to the presence of the bromine atom. Some common reactions include:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, forming corresponding substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form 3,5-bis(trifluoromethyl)benzaldehyde or reduction to form 3,5-bis(trifluoromethyl)toluene.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form various substituted aromatic compounds.
Vergleich Mit ähnlichen Verbindungen
3,5-Bis(trifluoromethyl)benzyl bromide can be compared with other similar compounds such as:
4-(Trifluoromethyl)benzyl bromide: This compound has only one trifluoromethyl group at the 4 position, making it less reactive compared to 3,5-bis(trifluoromethyl)benzyl bromide.
3,5-Di-tert-butylbenzyl bromide: This compound has tert-butyl groups instead of trifluoromethyl groups, resulting in different reactivity and applications.
3,5-Dimethoxybenzyl bromide: The presence of methoxy groups instead of trifluoromethyl groups alters the compound’s electronic properties and reactivity.
The uniqueness of 3,5-bis(trifluoromethyl)benzyl bromide lies in the presence of two trifluoromethyl groups, which significantly enhance its reactivity and make it suitable for a wide range of chemical transformations and applications.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6/c10-4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLQGZVLWOURFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186001 | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32247-96-4 | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32247-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032247964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the sensitivity of the method using 3,5-bis(trifluoromethyl)benzyl bromide compare to other methods for uracil detection in DNA?
A: The utilization of 3,5-bis(trifluoromethyl)benzyl bromide derivatization coupled with gas chromatography and negative chemical ionization mass spectrometry (GC-NICI-MS) offers a significantly more sensitive approach for uracil detection compared to previous methods. [] This enhanced sensitivity, approximately tenfold greater than earlier techniques, allows researchers to detect minute quantities of uracil within DNA samples. [] Specifically, the method can detect as little as 1 pg of uracil per 100 µg of DNA. []
Q2: Beyond uracil, can 3,5-bis(trifluoromethyl)benzyl bromide derivatization be used for other applications in DNA damage analysis?
A: While the provided research focuses on uracil detection, the principle of using 3,5-bis(trifluoromethyl)benzyl bromide derivatization for enhanced GC-MS analysis can potentially extend to other DNA lesions. [] For instance, the study highlights the application of this technique to measure 5-hydroxymethyl-2′-deoxyuridine (HmdU), another important DNA lesion. [] This suggests the potential for broader applications in quantifying various DNA modifications relevant to DNA damage and repair studies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



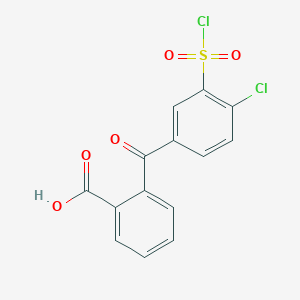
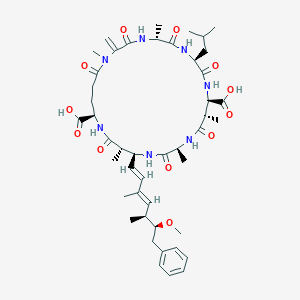




![[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester](/img/structure/B31016.png)
